Chiral Purity Defines Pharmacological Relevance: (S)-Enantiomer vs. Racemic Mixture
The (S)-enantiomer (CAS 865233-36-9) demonstrates strict stereochemical requirement for activity in the AMG 837 series. While the (S)-configured free acid (derived from this methyl ester) is the active pharmacophore component of AMG 837 , the racemic mixture (CAS 865234-02-2) contains 50% of the inactive (R)-enantiomer. Literature indicates that the (R)-enantiomer directs synthesis toward spiro-ring GPR40 agonists rather than AMG 837 analogs, representing a divergent synthetic pathway . Commercially, the (S)-enantiomer is supplied at ≥97% purity with defined stereochemistry , whereas the racemic mixture is typically offered at 95% purity without chiral specification .
| Evidence Dimension | Stereochemical configuration and downstream synthetic utility |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 865233-36-9); ≥97% purity; directs synthesis to AMG 837-type GPR40 agonists |
| Comparator Or Baseline | Racemic mixture (CAS 865234-02-2); 95% purity (typical); 50% (R)-enantiomer content; requires additional resolution steps for enantiopure API synthesis |
| Quantified Difference | Absolute stereochemistry (S) vs. racemic (50:50 mixture); divergent synthetic outcomes to distinct GPR40 agonist chemotypes |
| Conditions | GPR40 agonist synthesis as documented in AMG 837 process development literature |
Why This Matters
Procurement of the enantiopure (S)-methyl ester eliminates the need for chiral resolution during API synthesis, reducing step count and improving overall yield in GPR40 agonist manufacturing workflows.
